(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone
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Overview
Description
The compound (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone represents a novel and complex chemical entity It is characterized by its intricate structure, which incorporates multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone involves a multi-step synthetic pathway. Typically, the synthesis starts with the formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core through a condensation reaction between suitable precursors. This core is then functionalized with a 2-methyl group. Subsequently, the thiophene-containing phenylmethanone moiety is introduced through a coupling reaction, often utilizing palladium-catalyzed cross-coupling methodologies. The reaction conditions usually involve heating under reflux in an inert atmosphere to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may be optimized for efficiency and cost-effectiveness. This optimization could include using alternative solvents, catalysts, or even continuous flow reactors to achieve a scalable and environmentally friendly process. The emphasis is on maximizing yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone can undergo a variety of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to introduce functional groups such as carbonyls or hydroxyls.
Reduction: Reduction reactions, possibly using hydrogen or metal hydrides, can convert carbonyl groups to alcohols or amines.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide for cross-coupling reactions. Conditions typically involve controlled temperatures (often elevated) and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products of these reactions include derivatives with varied functional groups, which can further enhance the compound's utility in different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to act as a versatile building block in organic synthesis.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may act as inhibitors or modulators of specific enzymes or receptors, offering potential therapeutic benefits.
Industry: Industrial applications include its use as a precursor in the manufacturing of advanced materials, dyes, and pigments. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. These interactions can inhibit or modify the function of the target, leading to biological effects. The exact pathways depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, such as pyrazolo[1,5-a]pyrimidine derivatives or thiophene-containing molecules, (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone stands out due to its unique combination of structural features and functional versatility.
Similar Compounds:Pyrazolo[1,5-a]pyrimidine derivatives
Thiophene-containing phenylmethanones
Other heterocyclic compounds with similar reactive groups
Properties
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-14-11-20-22-12-17-13-24(9-8-18(17)25(20)23-14)21(26)16-6-4-15(5-7-16)19-3-2-10-27-19/h2-7,10-12H,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKFANGUOHEWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CS5)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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